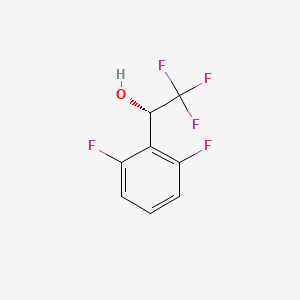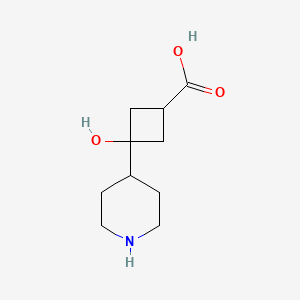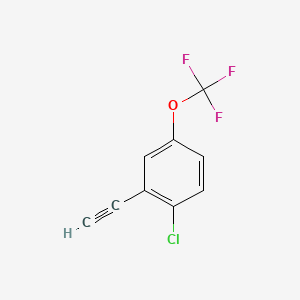
1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H4ClF3O It is a derivative of benzene, featuring a chlorine atom, an ethynyl group, and a trifluoromethoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene typically involves multiple steps. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound under mild conditions . Another approach is the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, reaction efficiency, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Addition Reactions: Reagents such as halogens or hydrogen halides can be used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while addition reactions may result in the formation of alkenes or alkynes.
Applications De Recherche Scientifique
1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and activity in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-(trifluoromethoxy)benzene: Lacks the ethynyl group, which affects its reactivity and applications.
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene: Positional isomer with different substitution pattern on the benzene ring.
Uniqueness
1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene is unique due to the presence of both the ethynyl and trifluoromethoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the ability to participate in a wide range of chemical reactions.
Propriétés
Numéro CAS |
2866308-29-2 |
|---|---|
Formule moléculaire |
C9H4ClF3O |
Poids moléculaire |
220.57 g/mol |
Nom IUPAC |
1-chloro-2-ethynyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H4ClF3O/c1-2-6-5-7(3-4-8(6)10)14-9(11,12)13/h1,3-5H |
Clé InChI |
KWULMZXFHNZMPG-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=CC(=C1)OC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


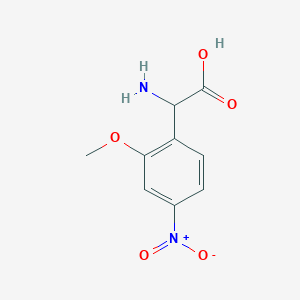
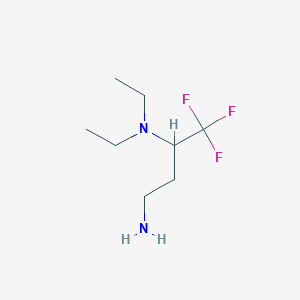
![rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanolhydrochloride](/img/structure/B13543638.png)


![8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13543646.png)
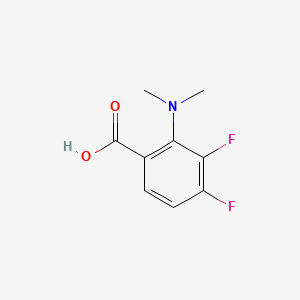
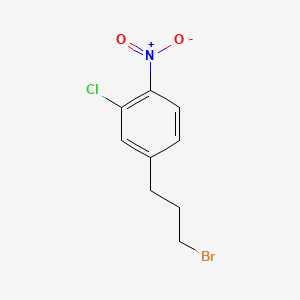
![4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13543665.png)


